![molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4](/img/structure/B2565105.png)
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a spiro compound characterized by a unique molecular structure. The presence of bromobenzoyl, hydroxyl, and morpholinopropyl groups provides distinct properties, making it a significant molecule in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of Spiro Compound Core: : The synthesis begins with the formation of the spiro[indoline-3,2'-pyrrole] core. This is usually achieved through a reaction between an indoline derivative and a suitable pyrrole precursor.
Introduction of Substituents: : The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation. The hydroxyl and morpholinopropyl groups are incorporated through nucleophilic substitution reactions.
Reaction Conditions: : Common conditions include the use of catalysts like aluminum chloride for acylation, with temperatures maintained at moderate levels (40-60°C) to facilitate the reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes using continuous flow chemistry, optimizing reaction conditions for higher yields and purity. Solvent selection, reaction time, and temperature control are critical factors in scaling up.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent.
Reduction: : The bromobenzoyl group can undergo reduction to form benzyl or phenyl derivatives.
Substitution: : Both the bromine atom and the hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Sodium methoxide or similar strong bases in polar aprotic solvents.
Major Products
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Formation of benzyl alcohol derivatives.
Substitution: : Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in asymmetric catalysis.
Material Science: : Precursor for the synthesis of polymers with unique properties.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine
Pharmaceuticals: : Potential lead compound in the development of anti-inflammatory and anti-cancer drugs.
Industry
Dyes and Pigments: : Used in the synthesis of novel dyes with enhanced stability and color properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Binding: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptor Modulation: : Binds to receptors, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl and morpholinopropyl groups, making it less versatile.
4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl group, resulting in different chemical reactivity.
Uniqueness
This should provide a comprehensive overview of 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione and its significance in various fields. Fascinating, isn't it?
Propriétés
IUPAC Name |
(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAGJNKZKCIGK-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
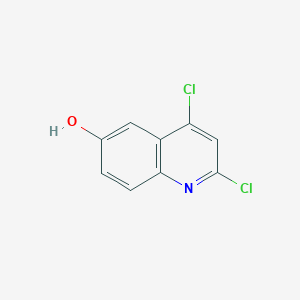
![N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2565023.png)
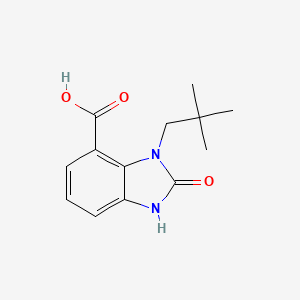
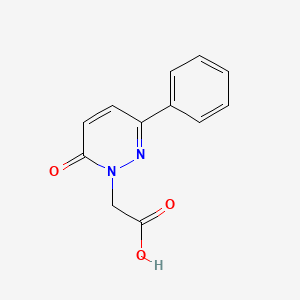
![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)
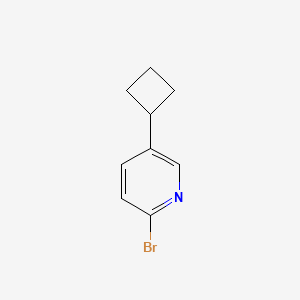
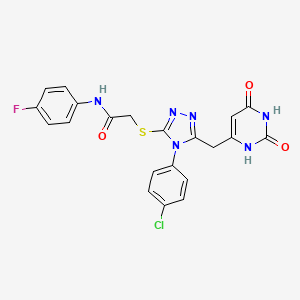
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
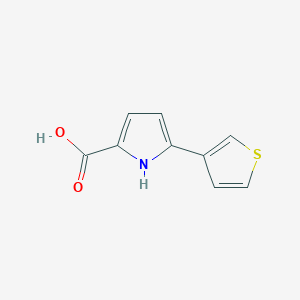
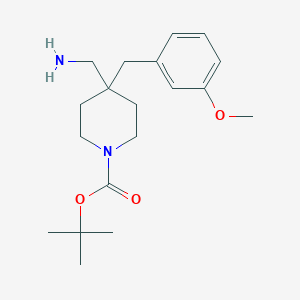
![3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2565044.png)
